molecular formula C12H16O3 B1330108 Ethyl 4-phenoxybutanoate CAS No. 2364-59-2

Ethyl 4-phenoxybutanoate

Cat. No. B1330108
CAS RN: 2364-59-2
M. Wt: 208.25 g/mol
InChI Key: XSVIVXBQBFMYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds such as ethyl (R)-4-cyano-3-hydroxybutanoate and ethyl (R)-4-chloro-3-hydroxybutanoate is well-documented. These compounds are synthesized using both chemical and enzymatic methods. For instance, ethyl (R)-4-cyano-3-hydroxybutanoate is synthesized as a chiral synthon for atorvastatin and can be produced using biocatalysts like halohydrin dehalogenase and nitrilase . Similarly, ethyl (R)-4-chloro-3-hydroxybutanoate can be synthesized using recombinant E. coli cells expressing secondary alcohol dehydrogenase, with 2-propanol as an energy source to regenerate NADH .

Molecular Structure Analysis

The molecular structure of ethyl 4-phenoxybutanoate would consist of an ethyl ester functional group and a phenoxy substituent. The papers discuss the structure of similar compounds, such as ethyl 4-chloro-3-hydroxybutanoate, which includes a halogen substituent and a hydroxy group, indicating the presence of chiral centers and the potential for enantiomeric synthesis .

Chemical Reactions Analysis

The chemical reactivity of related compounds involves various transformations. For example, ethyl 3-oxo-2,4-diphenylbutanoate undergoes photochemical reactions to produce radical recombination products and small amounts of other compounds . Ethyl 4-bromo-3-hydroxybutanoate can be acylated to produce different derivatives, which can further undergo reactions like dehydrobromination to yield crotonate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters of hydroxybutanoate derivatives are influenced by their functional groups. For instance, the presence of a halogen can affect the compound's reactivity and solubility. The enzymatic synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate in a biphasic system demonstrates the compound's solubility characteristics and the potential for high enantiomeric excess and yield . The pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate, a related compound, have been studied, indicating its stability and decomposition products under high-temperature conditions .

Scientific Research Applications

Biocatalyst Research and Synthesis

  • Biocatalyst Development : Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], a derivative of ethyl 4-phenoxybutanoate, is significant in synthesizing angiotensin-converting enzyme inhibitors like enalapril and lisinopril. Research has focused on biocatalyst methods for synthesizing (R)-HPBE, offering an eco-friendly and efficient approach (Zhao Jin-mei, 2008).

  • Enzymatic Synthesis for Chiral Drugs : Ethyl (S)-4-chloro-3-hydroxybutanoate ester, closely related to this compound, is a precursor for chiral drugs including statins. The enzymatic reduction process using biocatalysts like yeast carbonyl reductases offers advantages like low cost, high yield, and enantioselectivity (Q. Ye et al., 2011).

  • Production of Chiral Intermediates : Ethyl (R)-4-cyano-3-hydroxybutanoate, a key intermediate in producing cholesterol-lowering drugs like Lipitor, can be synthesized from compounds similar to this compound. This process uses whole-cell biocatalysts, highlighting the importance of microbial synthesis in pharmaceutical production (J. Jin & Jie Zhang, 2011).

  • Gas-phase Pyrolysis for Compound Synthesis : Ethyl 3-hydroxy-3-methylbutanoate, structurally related to this compound, undergoes gas-phase pyrolysis to produce components like acetone and ethyl acetate. This process, involving elimination reactions, is important in organic synthesis and industrial chemistry (R. Dominguez et al., 1996).

Biocatalysis and Microbial Reduction

  • Microbial Reduction in Drug Synthesis : Microorganisms play a crucial role in the asymmetric reduction of compounds similar to this compound, leading to the production of optically active intermediates for pharmaceuticals (S. Shimizu et al., 1990).

  • 4-phenylbutanoate [(R)-EHPB], related to this compound, has been produced using microbial reduction in interface bioreactors. This method is effective for synthesizing intermediates for anti-hypertension drugs, demonstrating the importance of bioreactor technology in medicinal chemistry (S. Oda et al., 1998).
  • Biocatalytic Synthesis in Biphasic Systems : The biocatalytic synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, a structurally similar compound to this compound, has been optimized in aqueous-organic solvent biphasic systems. This process, using fungi like Aureobasidium pullulans, underscores the potential of biphasic systems in producing high-purity chiral compounds (Jun-yao He et al., 2006).

  • Enantioselective Bioconversion : Escherichia coli cells expressing yeast reductase have been used for the enantioselective bioconversion of compounds related to this compound. This method is significant for producing chiral building blocks for drugs like L-carnitine and hypercholesterolemia medications (H. Park et al., 2010).

Chemical Transformations and Synthesis

  • Photochromic Diarylethene Precursors : Ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate, similar to this compound, undergoes aerobicdimerization to produce photochromic diarylethenes. These compounds can be modified chemically to create photoactive materials with desired properties, highlighting the role of this compound analogs in materials science and photochemistry (A. Lvov et al., 2017).

Safety and Hazards

Ethyl 4-phenoxybutanoate should be handled with care. Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed . It is also recommended to store the compound in a well-ventilated place and keep the container tightly closed .

Mechanism of Action

Target of Action

Ethyl 4-phenoxybutanoate, also known as ethyl 4-phenoxybutyrate , is a chemical compound that has been studied for its potential role in the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and heart failure. They work by inhibiting the action of ACE, which is involved in the renin-angiotensin system that regulates blood pressure .

Mode of Action

It is known that the compound is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (opbe) to ®-2-hydroxy-4-phenylbutanoate [®-hpbe] with carbonyl reductases . This process is characterized by high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Biochemical Pathways

The biochemical pathway of this compound involves the reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate [®-HPBE] with carbonyl reductases . This process is part of the larger pathway for the production of ACE inhibitors, which are used to prevent the formation of angiotensin II and lower blood pressure .

Result of Action

The result of the action of this compound is the production of ®-2-hydroxy-4-phenylbutanoate [®-HPBE], a key precursor for the synthesis of various anti-hypertension drugs . The overall yield, chemical purity, and enantiomeric excess of ®-HPBE were reported to be 58%, 99.1%, and 90%, respectively .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the biocatalytic asymmetric reduction of OPBE to ®-HPBE with carbonyl reductases is performed under mild reaction conditions . Moreover, the process is environmentally benign, highlighting the potential of this compound for green chemistry applications .

properties

IUPAC Name

ethyl 4-phenoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVIVXBQBFMYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278654
Record name Ethyl 4-phenoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2364-59-2
Record name 2364-59-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-phenoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of phenol (3.16 g, 33.6 mmol) in acetonitrile, was added ethyl 4-bromobutyrate (4.8 ml, 33.6 mmol), potassium carbonate (4.64 g, 33.6 mmol) and tetrabutylammonium iodide (370 mg, 1 mmol). The reaction mixture was stirred vigorously and heated to reflux for 2 days before being cooled, filtered, dried (MgSO4) and concentrated in-vacuo to yield 4-phenoxy-butyric acid ethyl ester. 4-Phenoxy-butyric acid ethyl ester was hydrolyzed to its corresponding carboxylic acid using sodium hydroxide mediated hydrolysis to yield 4-phenoxy-butyric acid. To a solution of 4-phenoxy-butyric acid (7.67 g, 29.6 mmol) in anhydrous dichloromethane was added oxalyl chloride (4.4 ml, 50.3 mmol) and one drop of dimethyl formamide and the reaction mixture stirred at room temperature for 30 minutes. Reaction mixture was concentrated in-vacuo and the residue dissolved in 1,2-dichloroethane (90 ml). This solution was added drop wise to a suspension of aluminum trichloride (4.73 g, 35.5 mmol) in 1,2-dichloroethane (50 ml) at 0° C. Reaction mixture was left stirring in ice bath which rose to room temperature overnight. The reaction mixture was poured over conc. hydrochloric acid (30 ml) stirred into 100 g ice, and then stirred for a further 90 minutes until the ice fully melted. The aqueous phase was washed with dichloromethane 3 times, before the organics were combined, dried (Na2SO4) and concentrated in-vacuo. Purification by triturating with diethyl ether gave 3,4-dihydro-2H-benzo[b]oxepin-5-one.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
370 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Scheme 1 shows a general method for preparation of 3,4-dihydrobenzo[b]oxepin-5(2H)-one intermediates 66 by O-alkylation of a phenolic compound with ethyl 4-bromobutanoate to give a ethyl 4-phenoxybutanoate intermediate 67, followed by saponification to the carboxylic acid 68 and intramolecular cyclization under acidic conditions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-phenoxybutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-phenoxybutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-phenoxybutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-phenoxybutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-phenoxybutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-phenoxybutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.